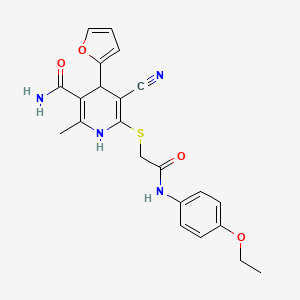
5-Cyano-6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-Cyano-6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide" is a heterocyclic compound that appears to be related to a class of compounds with potential biological activity. The structure suggests it is a dihydropyridine derivative, which is a class known for its cardiovascular effects, such as those seen in calcium channel blockers .
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, the synthesis of ethyl or methyl esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids with various 2-substituents has been reported . These compounds were synthesized and then converted to the corresponding carboxylic acids through alkaline hydrolysis followed by acidification. Although the specific synthesis of the compound is not detailed, the methodologies used for similar compounds could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of the compound includes several functional groups that are likely to influence its reactivity and interaction with biological targets. The presence of a cyano group, a furan ring, and a thioether linkage suggests that the compound could participate in various chemical reactions, such as nucleophilic addition or substitution . The ethoxyphenyl group may also contribute to the compound's lipophilicity and its ability to interact with hydrophobic pockets within biological targets.
Chemical Reactions Analysis
The compound's reactivity can be inferred from related research. For example, reactions of 2-benzamido-4,5-dihydro-3-furancarbonitriles with cyanomethylene compounds have been studied, leading to the formation of various cyanoacetates and propanedinitriles . These reactions typically involve the use of sodium hydride and dimethyl sulfoxide or dimethylformamide as solvents. The compound may undergo similar reactions due to the presence of the furan ring and cyano group.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of the compound are not provided, we can hypothesize based on the structure and related compounds. Dihydropyridine derivatives often have significant pharmacological properties, particularly affecting the cardiovascular system . The physical properties such as solubility, melting point, and stability would be influenced by the presence of the cyano, furan, and thioether groups. The chemical properties, including reactivity and potential for forming derivatives, would be influenced by the same functional groups and the overall molecular conformation.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis of Heterocyclic Compounds : The compound is used in the synthesis of various heterocyclic compounds. For instance, it has been involved in reactions to form 5-oxo-2-thioxo-1,5-dihydro-2H-chromeno[4,3-b]pyridine-3-carbonitriles, a type of heterocyclic compound, indicating its utility in complex organic syntheses (Kornev, Tishin, & Sosnovskikh, 2019).
- Formation of Pyrido and Thieno Pyrimidines : It's been used in the creation of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related systems. These compounds have potential in various fields including pharmaceuticals and material science (Bakhite, Al‐Sehemi, & Yamada, 2005).
Potential Biological and Pharmacological Activities
- Antiprotozoal Agents : Derivatives of the compound have shown promise as antiprotozoal agents, especially against T. b. rhodesiense and P. falciparum, indicating potential in treating protozoal infections (Ismail et al., 2004).
- Anticancer Activity : Studies have suggested that certain derivatives might inhibit tubulin polymerization, which is a significant pathway in cancer treatment. This highlights its potential role in developing new anticancer drugs (Jayarajan et al., 2019).
Other Applications
- Antimicrobial Properties : Some derivatives of the compound have shown antimicrobial activity, suggesting its utility in developing new antimicrobial agents (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).
- Chemical Synthesis of Novel Compounds : The compound serves as a building block for the synthesis of various other novel compounds, which can be used in different scientific and industrial applications (Koza et al., 2013).
Eigenschaften
IUPAC Name |
5-cyano-6-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-3-29-15-8-6-14(7-9-15)26-18(27)12-31-22-16(11-23)20(17-5-4-10-30-17)19(21(24)28)13(2)25-22/h4-10,20,25H,3,12H2,1-2H3,(H2,24,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJZMCRXMDCTDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)N)C3=CC=CO3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyano-6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B2521720.png)
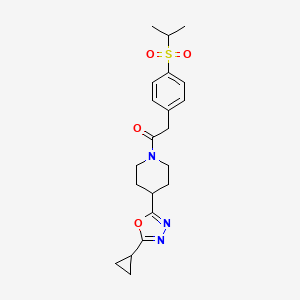
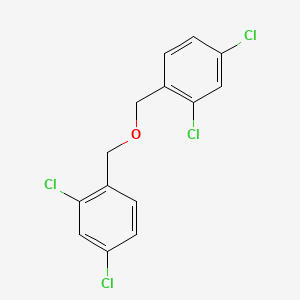
![2-[(2-Chloro-4-nitrophenyl)formamido]-3-methylbutanoic acid](/img/structure/B2521723.png)
![N-(2-chlorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2521727.png)
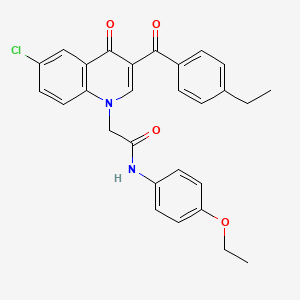
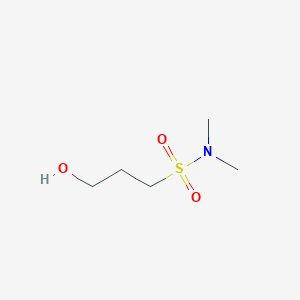
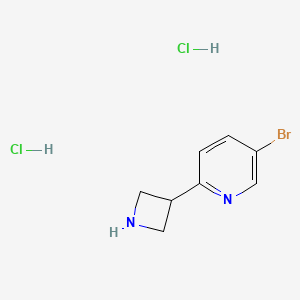
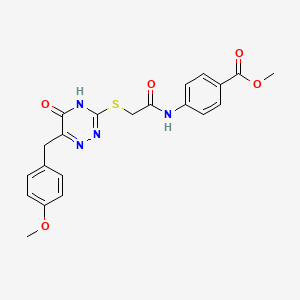
![1-({4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}oxy)-2,3-dimethylbenzene](/img/structure/B2521732.png)
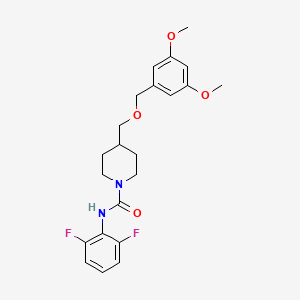
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2521734.png)
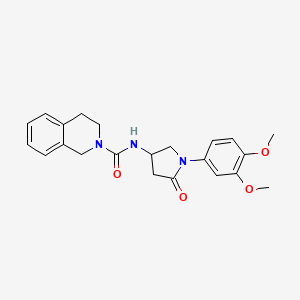
![3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde](/img/structure/B2521737.png)